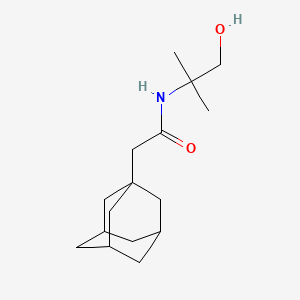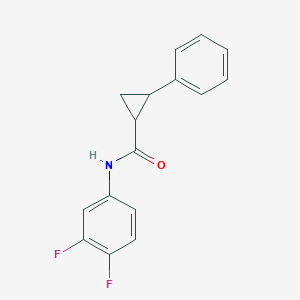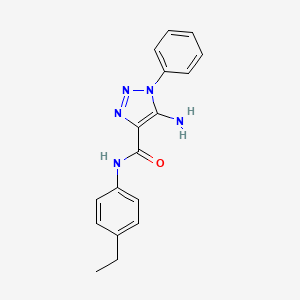
2-(1-adamantyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a hydroxy-methylpropan-2-yl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The adamantyl intermediate is then reacted with an appropriate amine, such as 1-hydroxy-2-methylpropan-2-amine, under mild conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-adamantyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The adamantyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (e.g., bromine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-adamantyl)-N-(1-oxo-2-methylpropan-2-yl)acetamide.
Reduction: Formation of 2-(1-adamantyl)-N-(1-amino-2-methylpropan-2-yl)acetamide.
Substitution: Formation of various substituted adamantyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-(1-adamantyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-adamantyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide: shares structural similarities with other adamantyl derivatives such as amantadine and rimantadine.
Amantadine: Known for its antiviral and antiparkinsonian effects.
Rimantadine: Used as an antiviral agent.
Uniqueness
Structural Features: The presence of both an adamantyl group and a hydroxy-methylpropan-2-yl group makes this compound unique.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-15(2,10-18)17-14(19)9-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13,18H,3-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWLQWTKUHCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-methoxyphenoxy)butoxy]-1,3,5-trimethylbenzene](/img/structure/B5243318.png)
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5243319.png)
![(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one](/img/structure/B5243324.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5243330.png)
![6,8-dichloro-3-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5243333.png)
![ethyl 4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B5243340.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5243356.png)

![2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5243385.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5243398.png)
![(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B5243409.png)

![ethyl 4-[({[1-(benzoylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5243419.png)
